2,4-Quinazolinediamine, 6-(phenylsulfonyl)-
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Overview
Description
2,4-Quinazolinediamine, 6-(phenylsulfonyl)- is a chemical compound with the molecular formula C14H12N4O2S. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a quinazoline ring substituted with two amino groups at positions 2 and 4, and a phenylsulfonyl group at position 6.
Preparation Methods
The synthesis of 2,4-Quinazolinediamine, 6-(phenylsulfonyl)- can be achieved through various synthetic routes. One common method involves the chlorosulfonation of 2,4-quinazolinediamine to introduce the sulfonyl chloride group at position 6, followed by treatment with a suitable amine to obtain the desired product . Another approach involves the diazotization of the corresponding amine, followed by treatment with sulfur dioxide in the presence of copper chloride . These methods typically require controlled reaction conditions, including specific temperatures and reaction times, to ensure high yields and purity of the final product.
Chemical Reactions Analysis
2,4-Quinazolinediamine, 6-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The amino groups at positions 2 and 4 can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.
Scientific Research Applications
2,4-Quinazolinediamine, 6-(phenylsulfonyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,4-Quinazolinediamine, 6-(phenylsulfonyl)- involves its interaction with specific molecular targets. One of the primary targets is dihydrofolate reductase, an enzyme involved in the folate pathway. By inhibiting this enzyme, the compound disrupts the synthesis of nucleotides, which are essential for DNA replication and cell division . This mechanism underlies its potential antimalarial and antibacterial activities.
Comparison with Similar Compounds
2,4-Quinazolinediamine, 6-(phenylsulfonyl)- can be compared with other quinazoline derivatives, such as:
2,4-Diaminoquinazoline: Lacks the phenylsulfonyl group and has different biological activities.
5-Phenylsulfanyl-2,4-Quinazolinediamine: Contains a phenylsulfanyl group instead of a phenylsulfonyl group, leading to variations in its chemical reactivity and biological effects.
6-Chloro-2,4-Quinazolinediamine: Substituted with a chlorine atom at position 6, resulting in different pharmacological properties. The uniqueness of 2,4-Quinazolinediamine, 6-(phenylsulfonyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
51123-24-1 |
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Molecular Formula |
C14H12N4O2S |
Molecular Weight |
300.34 g/mol |
IUPAC Name |
6-(benzenesulfonyl)quinazoline-2,4-diamine |
InChI |
InChI=1S/C14H12N4O2S/c15-13-11-8-10(6-7-12(11)17-14(16)18-13)21(19,20)9-4-2-1-3-5-9/h1-8H,(H4,15,16,17,18) |
InChI Key |
PPVKDCRCHJWCLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(N=C3N)N |
Origin of Product |
United States |
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